molecular formula C6H4F2O2S B8577569 3,4-Difluoro-benzenesulfinic acid

3,4-Difluoro-benzenesulfinic acid

Cat. No. B8577569
M. Wt: 178.16 g/mol
InChI Key: ADGIGZMIEUUTJF-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

To 2.47 mol sodium sulfite in 1120 ml water at RT was added dropwise over 20 min a solution of 329 mmol 3,4-difluoro-benzenesulfonyl chloride in 560 ml dioxane and stirring continued for a further 30 min. 1 M aq NaOH was then added dropwise until the reaction mixture was pH 14, and the mixture was then allowed to stir at RT for a further 16 h. The mixture was then cooled to 0° C. and concentrated H2SO4 added until the reaction mixture was pH 1. The mixture was extracted three times with ethyl acetate, and the combined organic phases washed with saturated aq NaCl solution and then dried with Na2SO4. Evaporation in vacuo yielded the title compound. MS (m/e): 177.1 ([M−H]−, 100%)
Quantity
2.47 mol
Type
reactant
Reaction Step One
Quantity
329 mmol
Type
reactant
Reaction Step One
Name
Quantity
1120 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[F:7][C:8]1[CH:9]=[C:10]([S:15](Cl)(=[O:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14].[OH-].[Na+].OS(O)(=O)=O>O.O1CCOCC1>[F:7][C:8]1[CH:9]=[C:10]([S:15]([OH:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
2.47 mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
329 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
1120 mL
Type
solvent
Smiles
O
Name
Quantity
560 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT for a further 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases washed with saturated aq NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1F)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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